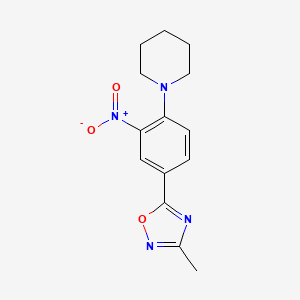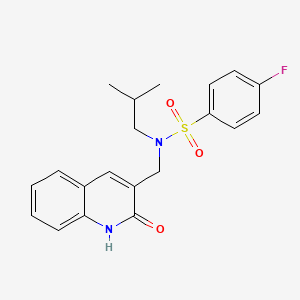
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
科学研究应用
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, this compound has the potential to modulate various signaling pathways and cellular processes that are involved in the pathogenesis of these diseases. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been used as a tool compound to study the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
作用机制
The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the inhibition of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, which is a serine/threonine kinase that is involved in various cellular processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide plays a crucial role in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide can modulate various signaling pathways and cellular processes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity in a dose-dependent manner, with an IC50 value of 0.6 μM. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been shown to modulate various signaling pathways and cellular processes, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. In vivo studies have shown that this compound can modulate various physiological processes, including glucose metabolism, insulin sensitivity, and cognitive function.
实验室实验的优点和局限性
One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and selectivity as a 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitor. This compound has been extensively validated as a tool compound for studying the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes. In addition, the synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications. However, one of the main limitations of this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
未来方向
There are several future directions for the study of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By modulating 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity, this compound has the potential to be developed as a therapeutic agent for these diseases. In addition, the development of more potent and selective 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitors based on the structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could lead to the discovery of new drug candidates for various diseases. Finally, the development of novel synthetic methods for the production of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could improve the efficiency and cost-effectiveness of its production.
合成方法
The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2-hydroxy-3-iodoquinoline and 4-fluoro-N-isobutylbenzenesulfonamide. The reaction proceeds through a series of steps involving palladium-catalyzed coupling reactions, reduction, and deprotection to yield the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
属性
IUPAC Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-14(2)12-23(27(25,26)18-9-7-17(21)8-10-18)13-16-11-15-5-3-4-6-19(15)22-20(16)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVFRPXIKGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


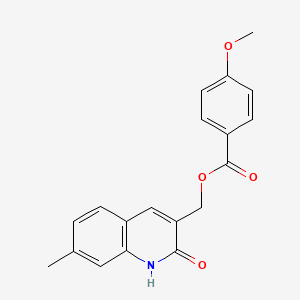
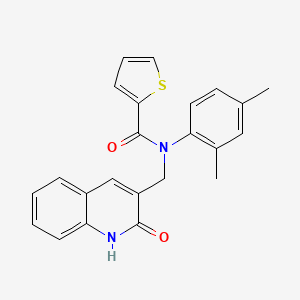
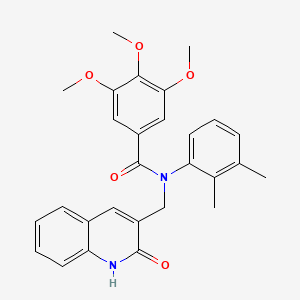

![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)

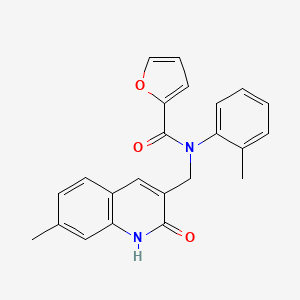
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
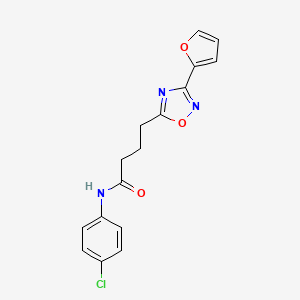
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
